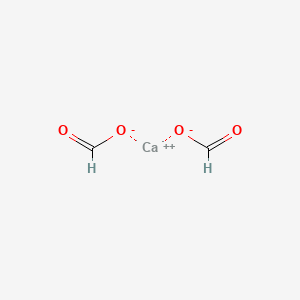![molecular formula C28H17N5S B12057532 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile CAS No. 1393343-60-6](/img/structure/B12057532.png)
2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique donor-acceptor-donor (D-A-D) structure, which makes it highly valuable in photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile typically involves the cyanation of 4(7)-bromo-2,1,3-benzothiadiazoles. One effective method includes the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents. The best yield is achieved by heating with zinc cyanide in NMP at 120°C in the presence of tetrakis(triphenylphosphine)palladium (0) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and controlled reaction conditions are crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile undergoes various chemical reactions, including:
Cyanation: Introduction of a cyano group into the molecule.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Cyanation: Zinc cyanide, NMP, tetrakis(triphenylphosphine)palladium (0), 120°C.
Substitution: Various halogenated derivatives and appropriate nucleophiles.
Major Products
The major products formed from these reactions include cyano derivatives and substituted benzothiadiazoles, which are valuable intermediates for further chemical transformations .
Wissenschaftliche Forschungsanwendungen
2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile has numerous scientific research applications:
Photovoltaics: Used in dye-sensitized solar cells (DSSCs) due to its efficient light absorption and electron transfer properties.
Organic Light-Emitting Diodes (OLEDs): Employed as emitters for high-performance deep-red/near-infrared OLEDs.
Fluorescent Sensors: Utilized in push-pull fluorophores for turn-on fluorescence.
Electrocatalysis: Investigated for electrocatalytic hydrogen production.
Wirkmechanismus
The mechanism of action of 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile involves its donor-acceptor-donor (D-A-D) structure. This configuration facilitates efficient electron transfer and light absorption, making it highly effective in photovoltaic and optoelectronic applications . The molecular targets and pathways involved include the interaction with light photons and subsequent electron excitation and transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile
- 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)propanedinitrile
- 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole
Uniqueness
The uniqueness of this compound lies in its specific D-A-D structure, which provides superior electron transfer and light absorption properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1393343-60-6 |
|---|---|
Molekularformel |
C28H17N5S |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
2-[[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C28H17N5S/c29-18-20(19-30)17-22-13-16-26(28-27(22)31-34-32-28)21-11-14-25(15-12-21)33(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-17H |
InChI-Schlüssel |
FWTUEQONZCDFRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)


![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)


